molecular formula C12H18O2Si B1590173 Vinylphenyldiethoxysilane CAS No. 40195-27-5

Vinylphenyldiethoxysilane

Cat. No. B1590173
CAS RN: 40195-27-5
M. Wt: 222.35 g/mol
InChI Key: URZLRFGTFVPFDW-UHFFFAOYSA-N
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Description

Vinylphenyldiethoxysilane (VPDES) is an organosilicon compound with a phenyl group, vinyl group, and two diethoxy groups attached to the silicon atom . It is used for research and development purposes .


Synthesis Analysis

VPDES can be synthesized through co-condensation and poly-condensation methods . The synthesis involves the use of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at temperatures between -78 and 20 degrees Celsius .


Molecular Structure Analysis

The molecular formula of VPDES is C12H18O2Si . It has a molecular weight of 222.36 .

Scientific Research Applications

Synthesis and Thermal Degradation

Vinylphenylpolysilsesquioxane, synthesized through hydrolysis and condensation using phenyltrimethoxysilane and dimethylvinylethyoxysilane, undergoes thermal degradation in two stages. The first stage involves the formation of oligomer polysilsesquioxane and small amounts of CO2 and H2O, while the second stage produces benzene and its derivatives (Liu, Sun, & Ma, 2018).

Ultraviolet-Protective Fabrics

Vinyltriethoxysilane-modified cotton, combined with an ultraviolet-absorbing monomer, creates ultraviolet-protective cotton fabrics. This modification enhances the fabric's UV protection properties and demonstrates improved durability and washing resistance (Tragoonwichian, O’Rear, & Yanumet, 2009).

Polymerization Catalysts

Metal catalysts, including those based on Ti, Cr, Fe, Co, Ni, Pd, and Cu, are used for vinyl or addition polymerization of norbornene. Vinyl polynorbornene, catalyzed by these metals, is of interest for its dielectric and mechanical properties, particularly in microelectronics applications (Blank & Janiak, 2009).

PVDF Membrane Applications

Poly(vinylidene fluoride) (PVDF) membranes, modified for various applications, benefit from enhanced thermal stability and chemical resistance. These modifications target issues like membrane fouling and wetting, improving applications in water treatment, gas separation, and more (Kang & Cao, 2014).

Biomedical Applications of Degradable Vinyl Polymers

Degradable vinyl polymers, due to their ease of synthesis and diverse functionalities, are crucial in biomedical applications. Strategies to make vinyl polymers degradable open new opportunities in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).

Safety And Hazards

Safety measures for handling VPDES include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .

properties

IUPAC Name

ethenyl-diethoxy-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZLRFGTFVPFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C=C)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538103
Record name Ethenyl(diethoxy)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylphenyldiethoxysilane

CAS RN

40195-27-5
Record name Ethenyl(diethoxy)phenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vinylphenyldiethoxysilane

Citations

For This Compound
4
Citations
D Meier, V Huch, G Kickelbick - Journal of Polymer Science, 2021 - Wiley Online Library
Polysiloxanes are an important class of polymers for optoelectronic applications. Novel polysiloxanes with high‐refractive index (RI) based on phenanthrenyl‐substituted monomers are …
Number of citations: 6 onlinelibrary.wiley.com
SL Davydova, YA Purinson, BD Lavrukhin… - Bulletin of the Academy …, 1965 - Springer
Starting with vinyltriethoxysilane, we were the first to obtain optically active dextrorotatory and levorotatory isomers of an unsaturated silicohydrocarbon, namely, of vinylphenyl-α-…
Number of citations: 3 link.springer.com
WJ Eakins - Polymer Engineering & Science, 1962 - Wiley Online Library
… Vinylphenyldiethoxysilane, the duolegged silane coupling agent appeared to cover less surface than vinyl dimethyl ethoxy silane yet contributed superior resistance to water attack in …
MG Voronkov, TA Kochina, DV Vrazhnov - Glass Physics and Chemistry, 2009 - Springer
… [72] investigated the reactions of radical copolymerization of α-chlorovinyltrichlorosilane and vinyltriethoxysilane with alcohols and vinyltrichlorosilane, vinylphenyldiethoxysilane, α-…
Number of citations: 4 link.springer.com

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